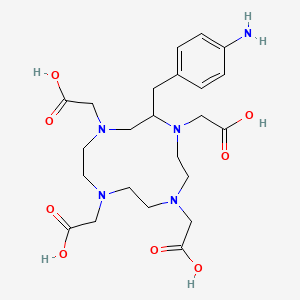
SODIUM-2-PHOSPHO-18-MOLYBDATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium-2-phospho-18-molybdate is a chemical compound with the molecular formula Mo₁₈Na₆O₆₂P₂. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 2919.13 g/mol . This compound is part of the polyoxometalate family, which consists of metal cations bridged by oxide anions. These compounds are known for their unique structures and diverse applications in various fields.
Métodos De Preparación
Sodium-2-phospho-18-molybdate can be synthesized through the condensation of phosphate and molybdate ions in an aqueous acid medium to form phosphomolybdic acid, which is then reduced to molybdenum blue . The synthetic route involves the following steps:
Condensation Reaction: Phosphate ions (PO₄³⁻) react with molybdate ions (MoO₄²⁻) in an acidic medium to form phosphomolybdic acid (H₃[PMo₁₂O₄₀]).
Reduction Reaction: The phosphomolybdic acid is then reduced using sodium thiosulphate to form this compound.
Industrial production methods typically involve the use of sodium molybdate dihydrate as the source of molybdenum, mixed with transition metal chloride and 2-methylimidazole in a “one-pot method” to synthesize crystalline proton-conducting materials based on {P₄Mo₆} units .
Análisis De Reacciones Químicas
Sodium-2-phospho-18-molybdate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can be reduced to molybdenum blue using reducing agents like sodium thiosulphate.
Substitution Reactions: It can form coordination compounds with transition metals such as cobalt and iron, resulting in the formation of proton-conducting materials.
Common reagents and conditions used in these reactions include acidic mediums for condensation reactions and reducing agents like sodium thiosulphate for reduction reactions. The major products formed from these reactions include molybdenum blue and various coordination compounds.
Aplicaciones Científicas De Investigación
Sodium-2-phospho-18-molybdate has a wide range of scientific research applications, including:
Biology: The compound is used in various biochemical assays and as a reagent in the detection of phosphate ions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: This compound is used in corrosion protection treatments for aluminum alloys.
Mecanismo De Acción
The mechanism of action of sodium-2-phospho-18-molybdate involves its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a proton conductor, facilitating the transmission of protons through hydrogen bond networks . This property is particularly useful in the development of proton exchange membrane fuel cells.
Comparación Con Compuestos Similares
Sodium-2-phospho-18-molybdate is unique due to its high proton conductivity and ability to form stable coordination compounds. Similar compounds include:
Phosphomolybdic Acid (H₃[PMo₁₂O₄₀]): Used in similar applications but lacks the same level of proton conductivity.
Sodium Molybdate (Na₂MoO₄): Commonly used in industrial applications but does not have the same structural complexity.
Ammonium Molybdate ((NH₄)₆Mo₇O₂₄): Used in analytical chemistry but does not form the same stable coordination compounds as this compound.
Propiedades
Número CAS |
12273-51-7 |
|---|---|
Fórmula molecular |
18MoO3.6Na.2O4P |
Peso molecular |
2918.75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)

